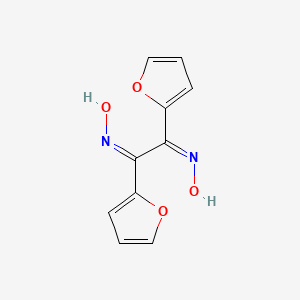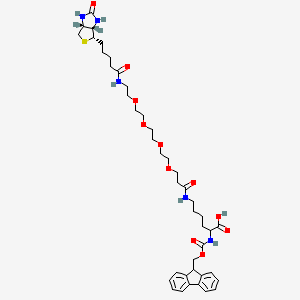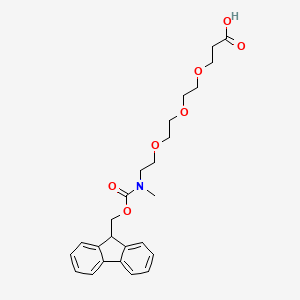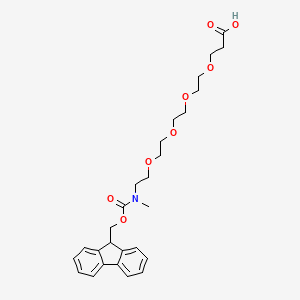
Furildioxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Furildioxime has a wide range of scientific research applications, including:
Analytical Chemistry: Furildioxime is used as a gravimetric and colorimetric reagent for the detection of metal ions such as nickel, palladium, platinum, and rhenium. It forms water-insoluble complexes that can be extracted into organic solvents, making it useful for spectrophotometric analysis.
Optical Chemical Sensors: Furildioxime is incorporated into sol-gel matrices to create optical chemical sensors for the detection of nickel ions in aqueous solutions. These sensors are used in environmental monitoring and industrial applications.
Synthesis of Ketenimines: Furildioxime is used in the synthesis of ketenimines and bis(ketenimines), which are important intermediates in organic synthesis.
Biological and Medical Research:
Wirkmechanismus
Target of Action
Furildioxime, also known as α-Furil Dioxime, is primarily a chelating agent for nickel analysis . It forms a complex with nickel ions, making it a useful tool in the detection and analysis of nickel in various samples .
Mode of Action
The interaction of Furildioxime with its target, nickel ions, involves the formation of a hydrophobic complex . This complex is formed when Furildioxime reacts with nickel ions in the sample, allowing for the extraction and subsequent analysis of nickel .
Result of Action
The primary result of Furildioxime’s action is the formation of a hydrophobic complex with nickel ions . This allows for the extraction and analysis of nickel in various samples, providing valuable information about the presence and concentration of nickel .
Action Environment
The efficacy and stability of Furildioxime can be influenced by various environmental factors. For instance, the pH, ligand concentration, type and volume of extraction and dispersive solvents, extraction time, and salt concentration can all impact the efficiency of nickel extraction . Therefore, these factors must be carefully controlled to ensure accurate and reliable results.
Biochemische Analyse
Biochemical Properties
Furildioxime has been shown to form complexes with certain metal ions, particularly nickel (Ni II). This property has been utilized in the development of analytical methods for nickel detection in biological samples . Furildioxime forms a complex with nickel in an acid digestion process, which is then extracted into methylisobutylketone .
Cellular Effects
The cellular effects of Furildioxime are largely dependent on its interactions with nickel. As a chelating agent, Furildioxime can influence the availability of nickel ions within the cell, potentially affecting various cellular processes that involve this metal ion .
Molecular Mechanism
At the molecular level, Furildioxime exerts its effects through its ability to form complexes with metal ions. In the case of nickel, Furildioxime forms a complex with the ion, which can then be detected using electrothermal atomic absorption spectrometry .
Temporal Effects in Laboratory Settings
The effects of Furildioxime in laboratory settings can vary over time, particularly in relation to its interactions with nickel. The formation of the Furildioxime-nickel complex is a time-dependent process, with optimal detection achieved after a certain period of time .
Metabolic Pathways
Furildioxime’s role in metabolic pathways is primarily related to its ability to interact with metal ions. By forming complexes with these ions, Furildioxime can influence their availability and thus potentially affect various metabolic processes .
Subcellular Localization
Given its ability to form complexes with metal ions, it is possible that Furildioxime may be found in areas of the cell where these ions are present .
Vorbereitungsmethoden
Furildioxime is synthesized through the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The synthetic route involves the following steps:
Oximation: Furil is reacted with hydroxyammonium chloride to form furildioxime.
Recrystallization: The crude product is purified through aqueous recrystallization to obtain pure furildioxime.
In industrial production, the process is scaled up to ensure the efficient and cost-effective synthesis of furildioxime. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Furildioxime undergoes various chemical reactions, including:
Complexation: Furildioxime forms complexes with metal ions such as nickel, palladium, platinum, and rhenium. These complexes are water-insoluble and can be extracted into organic solvents.
Oxidation and Reduction: Furildioxime can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: Furildioxime can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal salts for complexation. The major products formed from these reactions are metal-furildioxime complexes, which are used in analytical chemistry for the detection and quantification of metal ions .
Vergleich Mit ähnlichen Verbindungen
Furildioxime is similar to other oxime-based compounds, such as dimethylglyoxime and cyclohexanone oxime. furildioxime is unique in its ability to form stable complexes with a wide range of metal ions, including nickel, palladium, platinum, and rhenium . This makes it a versatile reagent for analytical chemistry applications.
Similar Compounds
Dimethylglyoxime: Used for the detection of nickel and palladium.
Cyclohexanone Oxime: Used in the synthesis of caprolactam, a precursor to nylon.
Benzoin Oxime: Used as a reagent for the detection of copper and other metal ions.
Furildioxime’s unique ability to form stable complexes with multiple metal ions sets it apart from these similar compounds, making it a valuable tool in analytical chemistry and scientific research.
Eigenschaften
CAS-Nummer |
522-27-0 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H |
InChI-Schlüssel |
RBOZTFPIXJBLPK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |
Isomerische SMILES |
C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |
Aussehen |
Solid powder |
Physikalische Beschreibung |
White powder; [Acros Organics MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Furildioxime; NSC 5055; NSC-5055; NSC5055 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















